molecular formula C19H18O4S B11143678 (4Z)-6,7-dimethoxy-4-[4-(methylsulfanyl)benzylidene]-1,4-dihydro-3H-isochromen-3-one

(4Z)-6,7-dimethoxy-4-[4-(methylsulfanyl)benzylidene]-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11143678
M. Wt: 342.4 g/mol
InChI Key: HRDMOQYPWZFQBW-PXNMLYILSA-N
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Description

(4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound with a unique structure that includes methoxy groups, a methylsulfanyl group, and a benzopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzopyranone Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at the desired positions on the benzopyranone core.

    Attachment of the Methylsulfanyl Group:

    Formation of the Final Compound: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, (4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is unique due to its specific combination of functional groups and its benzopyranone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

(4Z)-6,7-dimethoxy-4-[(4-methylsulfanylphenyl)methylidene]-1H-isochromen-3-one

InChI

InChI=1S/C19H18O4S/c1-21-17-9-13-11-23-19(20)16(15(13)10-18(17)22-2)8-12-4-6-14(24-3)7-5-12/h4-10H,11H2,1-3H3/b16-8-

InChI Key

HRDMOQYPWZFQBW-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=C(C=C3)SC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=C(C=C3)SC)OC

Origin of Product

United States

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